N-(3-Hydroxyphenyl)propanamide: Technical Profile & Research Applications
N-(3-Hydroxyphenyl)propanamide: Technical Profile & Research Applications
Executive Summary
N-(3-Hydroxyphenyl)propanamide (CAS 21556-86-5) is a synthetic anilide derivative structurally characterized by a phenol ring substituted at the meta position with a propionamido group. It serves as a critical chemical probe in medicinal chemistry, primarily used to investigate Structure-Activity Relationships (SAR) regarding the positional isomerism of analgesic pharmacophores. As a structural homolog of the meta-isomer of acetaminophen (AM404/Metacetamol), it provides a vital negative control in toxicology studies, particularly those examining the oxidative metabolism of aniline derivatives into reactive quinone imines. This guide details its physicochemical properties, synthesis, analytical characterization, and biological relevance.
Chemical Identity & Physicochemical Profiling[1][2]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | N-(3-Hydroxyphenyl)propanamide |
| CAS Number | 21556-86-5 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| SMILES | CCC(=O)Nc1cccc(O)c1 |
| InChI Key | YXSKGOCVSTWEJU-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Context/Notes |
| Appearance | White to off-white crystalline solid | Recrystallized from ethanol/water |
| Melting Point | 182 °C (Reported) | Solv: Ethanol [1].[1][2] Note: Analogous meta-acetamides melt ~148°C; experimental verification recommended. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Low to Moderate | Hydrogen bonding potential exists, but lipophilic ethyl group reduces aqueous solubility compared to acetamide analogs. |
| pKa (Predicted) | ~9.8 (Phenolic OH) | Typical for substituted phenols. |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity, suitable for membrane permeability studies. |
Synthesis & Manufacturing Protocol
Mechanistic Overview
The synthesis involves the N-acylation of 3-aminophenol using propionic anhydride. This reaction relies on the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride. The meta-hydroxyl group is less nucleophilic than the amine, allowing for selective N-acylation without protecting groups under controlled conditions.
Laboratory Scale Protocol (Self-Validating)
Reagents:
-
3-Aminophenol (1.0 eq)
-
Propionic Anhydride (1.1 eq)
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Solvent: Ethyl Acetate or Water (Green Chemistry route)
-
Catalyst: None required for anhydride; optional catalytic H
SO if kinetics are slow.
Step-by-Step Methodology:
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Dissolution: Dissolve 3-aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Addition: Add Propionic Anhydride (14.3 g, 110 mmol) dropwise over 15 minutes at room temperature.
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Validation: Monitor temperature; a mild exotherm indicates reaction initiation.
-
-
Reflux: Heat the mixture to mild reflux (approx. 75°C) for 2-3 hours.
-
Checkpoint: Perform TLC (50:50 Hexane/EtOAc). The starting amine spot (lower R
, stains with ninhydrin) should disappear.
-
-
Quench & Isolation: Cool to room temperature. If solid precipitates, filter directly. If not, concentrate the solvent to 20% volume and add cold Hexane to induce crystallization.
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Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
-
Drying: Dry under vacuum at 50°C for 6 hours.
Synthesis Workflow Diagram
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 21556-86-5.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.75 | Singlet (broad) | 1H | -NH - | Amide proton (deshielded). |
| 9.20 | Singlet (broad) | 1H | -OH | Phenolic proton (exchangeable). |
| 7.25 | Singlet (fine) | 1H | Ar-H (C2) | Isolated proton between substituents. |
| 7.05 | Multiplet | 2H | Ar-H (C4, C6) | Ortho to substituents. |
| 6.45 | Multiplet | 1H | Ar-H (C5) | Meta to substituents. |
| 2.30 | Quartet ( | 2H | -CH | Methylene of propionyl group. |
| 1.08 | Triplet ( | 3H | -CH | Methyl terminus. |
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]
: 166.2 m/z -
Fragmentation Pattern: Loss of propionyl group (M-57) typically yields the aminophenol fragment at ~109 m/z.
Biological & Research Applications
Structure-Activity Relationship (SAR) Probe
N-(3-Hydroxyphenyl)propanamide is crucial for researching the "Meta-Analgesia Effect." While para-aminophenol derivatives (like Acetaminophen) are potent analgesics, meta-isomers often show reduced potency but significantly altered toxicity profiles.
-
Mechanism: It acts as a bioisostere to probe the steric constraints of the COX enzyme active site. The ethyl group (propionyl) adds bulk compared to the methyl (acetyl) of acetaminophen, often reducing affinity.
Metabolic Stability & Toxicology
A key application of this molecule is in reactive metabolite research .
-
Acetaminophen Toxicity: Mediated by CYP450 oxidation to N-acetyl-p-benzoquinone imine (NAPQI).
-
Meta-Isomer Advantage: The meta orientation of the hydroxyl group in CAS 21556-86-5 prevents the formation of a direct quinone imine species. Consequently, this compound cannot form a toxic metabolite analogous to NAPQI. It is used as a negative control in hepatotoxicity assays to demonstrate that toxicity is linked to quinone formation, not just the anilide structure.
Metabolic Pathway Diagram
Figure 2: Metabolic fate of CAS 21556-86-5. Note the structural inability to form toxic quinone imines.
Safety & Handling (SDS Summary)
While less toxic than its para-isomers, standard laboratory safety protocols apply.
-
GHS Classification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
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Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.
References
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Sigma-Aldrich. (2025). N-(3-Hydroxyphenyl)propionamide Product Sheet. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161062673. Retrieved from
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Santa Cruz Biotechnology. (2025). N-(3-Hydroxyphenyl)propanamide Data Sheet. Retrieved from
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BenchChem. (2025). Comparative Analysis of Hydroxyphenylpropionic Acid Isomers. Retrieved from
